molecular formula C27H27N5O3S B2615440 2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898418-50-3

2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2615440
CAS No.: 898418-50-3
M. Wt: 501.61
InChI Key: XQYFCRBSBZCHLA-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that features a unique combination of functional groups, including furan, piperazine, methoxyphenyl, and thiazolotriazol

Preparation Methods

The synthesis of 2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the formation of the thiazolotriazole core, followed by the introduction of the furan and piperazine moieties. Reaction conditions often involve the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity. Industrial production methods would scale up these reactions, optimizing for yield and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and piperazine moieties may play a role in binding to these targets, while the thiazolotriazole core could be involved in the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar compounds include other thiazolotriazole derivatives and compounds with furan or piperazine moieties. What sets 2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol apart is its unique combination of these functional groups, which may confer distinct properties and applications. Examples of similar compounds include:

  • Thiazolotriazole derivatives with different substituents.
  • Compounds with furan rings that exhibit different reactivity.
  • Piperazine derivatives used in various pharmaceutical applications.

Properties

IUPAC Name

2-(furan-2-yl)-5-[[4-(4-methoxyphenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O3S/c1-18-5-7-19(8-6-18)23(31-15-13-30(14-16-31)20-9-11-21(34-2)12-10-20)24-26(33)32-27(36-24)28-25(29-32)22-4-3-17-35-22/h3-12,17,23,33H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYFCRBSBZCHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCN(CC5)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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